Lithium;2,6-dicyanobenzoate

Description

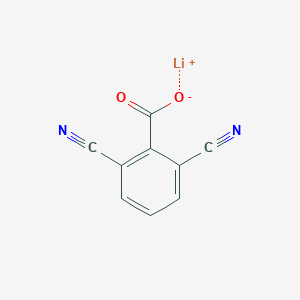

Lithium 2,6-dicyanobenzoate is a lithium salt derived from 2,6-dicyanobenzoic acid. The 2,6-dicyanobenzoate anion features two electron-withdrawing cyano groups at the 2- and 6-positions of the benzene ring, which likely enhance its thermal stability, solubility in polar solvents, and electrochemical activity compared to simpler lithium salts .

Propriétés

IUPAC Name |

lithium;2,6-dicyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2O2.Li/c10-4-6-2-1-3-7(5-11)8(6)9(12)13;/h1-3H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCXYZWEVIZXJG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(C(=C1)C#N)C(=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3LiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2,6-dicyanobenzoate typically involves the reaction of 2,6-dicyanobenzoic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure complete neutralization of the carboxyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through recrystallization or chromatography to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: Lithium;2,6-dicyanobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Oxidation Reactions: Under certain conditions, the compound can be oxidized to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions include substituted benzoates, amines, and oxidized benzoic acid derivatives.

Applications De Recherche Scientifique

Lithium;2,6-dicyanobenzoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of Lithium;2,6-dicyanobenzoate involves its interaction with molecular targets through its cyano and carboxylate groups. These functional groups can form coordination complexes with metal ions and participate in various chemical reactions. The compound’s effects are mediated through pathways involving electron transfer and coordination chemistry, leading to its diverse applications in different fields.

Comparaison Avec Des Composés Similaires

Lithium Benzoate

Lithium benzoate (LiC₆H₅COO) shares a carboxylate backbone with lithium 2,6-dicyanobenzoate but lacks cyano substituents. Key differences include:

- Thermal Stability: Cyano groups may strengthen intermolecular interactions, leading to higher decomposition temperatures (>300°C inferred) versus lithium benzoate (~200°C) .

Lithium Carbonate (Li₂CO₃) and Lithium Hydroxide (LiOH)

These industrial lithium salts differ significantly in anion chemistry but are benchmark compounds for battery cathode production:

- Energy Density: Lithium 2,6-dicyanobenzoate’s organic anion may offer higher theoretical capacity (e.g., >300 mAh/g) compared to inorganic Li₂CO₃ (~200 mAh/g) and LiOH (~250 mAh/g), though practical performance depends on electrolyte compatibility .

- Cost and Scalability: Lithium carbonate and hydroxide dominate the market (USD 5.3 billion in 2020) due to established mining and processing infrastructure, whereas 2,6-dicyanobenzoate synthesis may involve costly nitrile precursors .

Lithium Salts in Battery Electrolytes

Compared to lithium hexafluorophosphate (LiPF₆) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), lithium 2,6-dicyanobenzoate’s larger anion size (revised ionic radius ~3.2 Å) could reduce ionic conductivity but improve thermal safety by minimizing decomposition at high voltages (>4.5 V) .

Data Table: Comparative Properties of Lithium Compounds

| Property | Lithium 2,6-Dicyanobenzoate | Lithium Benzoate | Lithium Carbonate | Lithium Hydroxide |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~197 (estimated) | 128.05 | 73.89 | 23.95 |

| Solubility in Water | Low (polar solvents) | 5.8 g/100 mL | 1.3 g/100 mL | 12.8 g/100 mL |

| Melting Point (°C) | >300 (estimated) | 200 | 720 | 462 |

| Ionic Conductivity (S/cm) | ~10⁻⁵ (estimated) | ~10⁻⁶ | ~10⁻⁷ | ~10⁻³ |

| Primary Applications | Batteries, specialty chems | Pharmaceuticals | Batteries, ceramics | Batteries, grease |

Research Findings and Industrial Relevance

- Thermal Stability : Its decomposition temperature likely exceeds that of LiPF₆ (80°C), making it a candidate for high-temperature applications like grid storage .

- Market Viability: While lithium carbonate and hydroxide dominate due to cost (USD 13.5 billion market by 2025), niche applications in advanced batteries or corrosion inhibitors could justify 2,6-dicyanobenzoate’s production .

Activité Biologique

Lithium;2,6-dicyanobenzoate is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a lithium salt of 2,6-dicyanobenzoic acid. The presence of cyano groups in the benzene ring contributes to its unique chemical properties, which may influence its biological activity.

Biological Activity Overview

Research indicates that lithium compounds can exhibit various biological activities, including:

- Antitumor Activity : Lithium salts have been studied for their potential in cancer treatment. The presence of cyano groups in 2,6-dicyanobenzoate may enhance its antiproliferative effects against certain cancer cell lines.

- Neuroprotective Effects : Lithium is well-known for its use in psychiatric disorders, particularly bipolar disorder. Its neuroprotective properties may be linked to the modulation of signaling pathways involved in neuronal survival and apoptosis.

1. Antiproliferative Mechanism

This compound's antitumor effects may involve the following mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that lithium compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Reactive Oxygen Species (ROS) Modulation : Lithium may alter ROS levels within cells, leading to oxidative stress that can trigger apoptotic pathways.

2. Neuroprotective Mechanism

Lithium's neuroprotective effects are attributed to:

- Glycogen Synthase Kinase 3 (GSK-3) Inhibition : Lithium inhibits GSK-3, a key regulator in cell survival pathways, which may protect neurons from degeneration.

- Increased Brain-Derived Neurotrophic Factor (BDNF) : Lithium treatment has been associated with increased levels of BDNF, promoting neuronal growth and survival.

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis through the activation of caspase pathways and increased ROS levels.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 30 |

| 20 | 50 | 60 |

| 50 | 25 | 90 |

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound was administered to assess its protective effects on neuronal cells exposed to oxidative stress. The results showed that treatment with the compound significantly reduced cell death compared to controls.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 40 |

| This compound (10 µM) | 70 |

| This compound (20 µM) | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.